molecular formula C12H18N4O2S2 B12265158 1-(Cyclopropanesulfonyl)-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine

1-(Cyclopropanesulfonyl)-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No.: B12265158
M. Wt: 314.4 g/mol
InChI Key: JVAOPSMBDXWUNJ-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is a complex organic compound that features a piperazine ring substituted with cyclopropanesulfonyl and cyclopropyl-1,2,4-thiadiazol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with thiosemicarbazide under acidic conditions, followed by cyclization with an appropriate oxidizing agent.

    Sulfonylation of Piperazine: Piperazine can be sulfonylated using cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the sulfonylated piperazine with the thiadiazole derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can yield amines or other reduced derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced thiadiazole derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Biological Studies: Used in research to understand its interactions with enzymes and receptors.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and thiadiazole groups are key to its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropanesulfonyl)-4-(2,4-dichlorophenyl)piperazine
  • 1-(Cyclopropanesulfonyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine

Uniqueness

1-(Cyclopropanesulfonyl)-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is unique due to the presence of both cyclopropyl and thiadiazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Properties

Molecular Formula

C12H18N4O2S2

Molecular Weight

314.4 g/mol

IUPAC Name

3-cyclopropyl-5-(4-cyclopropylsulfonylpiperazin-1-yl)-1,2,4-thiadiazole

InChI

InChI=1S/C12H18N4O2S2/c17-20(18,10-3-4-10)16-7-5-15(6-8-16)12-13-11(14-19-12)9-1-2-9/h9-10H,1-8H2

InChI Key

JVAOPSMBDXWUNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC(=N2)N3CCN(CC3)S(=O)(=O)C4CC4

Origin of Product

United States

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